molecular formula C8H6N2O2 B8620933 1,6-Naphthyridine-2,4(1H,3H)-dione

1,6-Naphthyridine-2,4(1H,3H)-dione

Cat. No. B8620933
M. Wt: 162.15 g/mol
InChI Key: NMELLURGURSXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871756B2

Procedure details

A mixture of 1-benzyl-4-hydroxy-1,6-naphthyridin-2(1H)-one (21 g, 0.08 mol) and trifluoromethanesulfonic acid (100 mL) was heated with stirring at 120° C. overnight. The reaction mixture was used for the next step directly.
Name
1-benzyl-4-hydroxy-1,6-naphthyridin-2(1H)-one
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[C:17]2[C:12](=[CH:13][N:14]=[CH:15][CH:16]=2)[C:11]([OH:18])=[CH:10][C:9]1=[O:19])C1C=CC=CC=1>FC(F)(F)S(O)(=O)=O>[NH:8]1[C:17]2[C:12](=[CH:13][N:14]=[CH:15][CH:16]=2)[C:11](=[O:18])[CH2:10][C:9]1=[O:19]

Inputs

Step One
Name
1-benzyl-4-hydroxy-1,6-naphthyridin-2(1H)-one
Quantity
21 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C=C(C2=CN=CC=C12)O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
FC(S(=O)(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring at 120° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1C(CC(C2=CN=CC=C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.